molecular formula C26H30N4O3 B2484219 4-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 955453-88-0

4-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2484219
CAS No.: 955453-88-0
M. Wt: 446.551
InChI Key: OZXMCQNPRFDWGZ-UHFFFAOYSA-N
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Description

4-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic compound with a unique structure that includes a benzimidazole ring, a pyrrolidinone ring, and an azepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Condensation of o-phenylenediamines with carboxylic acids or their derivatives: This classic method involves the reaction of o-phenylenediamines with carboxylic acids, esters, or amides in the presence of a catalyst or dehydrating agent.

    Alkylation or arylation of 2-mercaptobenzimidazoles: This method involves the reaction of 2-mercaptobenzimidazoles with alkyl or aryl halides in the presence of a base.

    Multicomponent reactions: These reactions allow for the synthesis of complex benzimidazole derivatives in a single step from readily available starting materials.

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane and pyrrolidinone moieties.

    Reduction: Reduction reactions can occur at the benzimidazole ring, leading to the formation of various reduced derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different properties and applications.

Scientific Research Applications

4-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for developing drugs targeting various diseases.

    Biology: It can be used in the study of biological pathways and mechanisms due to its interaction with various biological targets.

    Materials Science: The compound’s ability to form stable complexes with metal ions makes it useful in catalysis and materials science.

    Industry: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole ring can modulate the activity of various protein kinases involved in cellular signaling pathways, leading to potential therapeutic applications in cancer and inflammation. Additionally, the compound can inhibit bacterial DNA gyrase and fungal ergosterol biosynthesis, making it useful in antimicrobial research.

Comparison with Similar Compounds

Similar Compounds

    4-(1,2,4-Oxadiazol-5-yl)azepan-2-one: A derivative that acts as a CB2 agonist.

    Benzimidazole derivatives: Such as ciprofloxacin and ketoconazole, which have antimicrobial properties.

Uniqueness

4-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one is unique due to its combination of a benzimidazole ring, a pyrrolidinone ring, and an azepane moiety

Properties

IUPAC Name

4-[1-[2-(azepan-1-yl)-2-oxoethyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3/c1-33-21-12-10-20(11-13-21)29-17-19(16-24(29)31)26-27-22-8-4-5-9-23(22)30(26)18-25(32)28-14-6-2-3-7-15-28/h4-5,8-13,19H,2-3,6-7,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXMCQNPRFDWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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